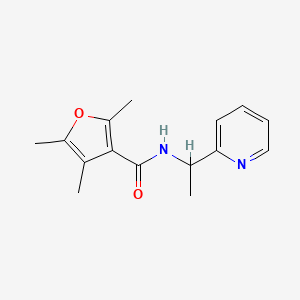
2,4,5-trimethyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trimethyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide is a chemical compound that has recently gained attention in the scientific community due to its potential as a therapeutic agent. This compound is known for its unique structure and promising biological properties, which make it a promising candidate for further research and development. In
Wirkmechanismus
The mechanism of action of 2,4,5-trimethyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It may also modulate the activity of certain receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may contribute to its anti-cancer and neuroprotective effects. It may also modulate glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4,5-trimethyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide in lab experiments is its unique structure and promising biological properties. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are several future directions for research on 2,4,5-trimethyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its anti-cancer properties, which may make it a potential treatment for various types of cancer. Additionally, more research is needed to fully understand the mechanism of action and to optimize its efficacy and safety for clinical use.
Synthesemethoden
The synthesis of 2,4,5-trimethyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide involves several steps. The first step is the synthesis of 2,4,5-trimethyl-3-nitrobenzoic acid, which is then converted to 2,4,5-trimethyl-3-aminobenzoic acid. The next step involves the synthesis of 2-(2-bromoethyl)pyridine, which is then coupled with 2,4,5-trimethyl-3-aminobenzoic acid to form the final product. This method has been successfully used to synthesize this compound with high yields and purity.
Wissenschaftliche Forschungsanwendungen
2,4,5-trimethyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its unique structure and biological properties make it a promising candidate for further research and development.
Eigenschaften
IUPAC Name |
2,4,5-trimethyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9-11(3)19-12(4)14(9)15(18)17-10(2)13-7-5-6-8-16-13/h5-8,10H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBJHTAHLRFXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC(C)C2=CC=CC=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516394.png)
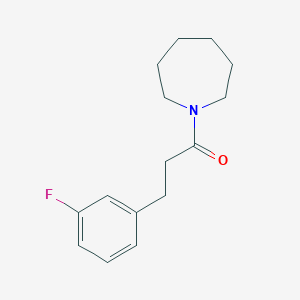
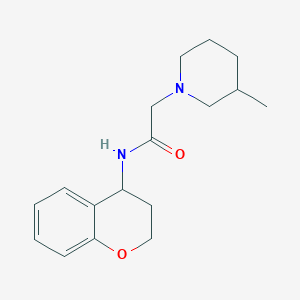
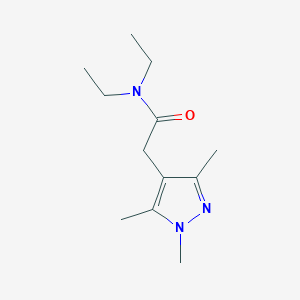
![2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide](/img/structure/B7516421.png)
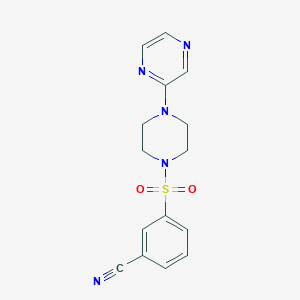
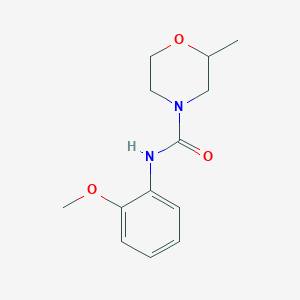
![N-ethoxy-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7516436.png)




![2-Methyl-1-[4-(2,4,5-trimethylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7516481.png)
![1,5-dimethyl-4-[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]pyrrole-2-carbonitrile](/img/structure/B7516489.png)